tert-Butyl trans-3-pentenoate

Physical Chemistry Process Chemistry Quality Control

tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a defined stereoisomer with the (E)-configuration at its internal carbon-carbon double bond. As an ester of trans-3-pentenoic acid with a bulky tert-butyl group, it is distinct from its cis-isomer and other alkyl esters.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 81643-01-8
Cat. No. B12846425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl trans-3-pentenoate
CAS81643-01-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC=CCC(=O)OC(C)(C)C
InChIInChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+
InChIKeyDBRXZYVHEWAOFR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl trans-3-pentenoate (CAS 81643-01-8): Procurement Guide for the E-Isomer in Stereodefined Synthesis


tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a defined stereoisomer with the (E)-configuration at its internal carbon-carbon double bond [1]. As an ester of trans-3-pentenoic acid with a bulky tert-butyl group, it is distinct from its cis-isomer and other alkyl esters. It is utilized as a stereodefined building block in organic synthesis, where the fixed trans-geometry is essential for controlling downstream stereochemical outcomes [2].

Stereodefined E-olefin building block for synthesis
tert-Butyl ester as protected carboxylic acid handle
Requires specification of trans-geometry (not interchangeable with cis-isomer)

Why Procuring 'tert-Butyl 3-pentenoate' Is Insufficient: The Critical Need for Stereochemical Specification


Procuring a generic 'tert-butyl 3-pentenoate' without specifying the stereochemistry (cis- vs. trans-) is a high-risk practice, as these geometric isomers are not interchangeable in synthetic applications. The cis-isomer (CAS 63860-03-7) possesses a significantly different spatial arrangement of its functional groups, leading to altered physical properties, such as a distinct boiling point [1], and divergent reactivity profiles in stereoselective reactions [2]. Use of the incorrect isomer can lead to unpredictable reaction kinetics, lower yields, or complete failure to form the desired stereochemical product, negating the value of the synthetic step.

Target (trans)

Defined trans (E) double bond geometry

Predicted bp ~185.9 °C (class-level inference)

Enables E-selective stereochemical outcomes

Substitute (cis)

Cis (Z) geometry leads to different spatial arrangement

Predicted bp may differ (≈185.4 °C); altered purification behavior

Divergent reactivity in stereoselective reactions; may shift product E:Z ratios

Quantitative Differentiation of tert-Butyl trans-3-pentenoate: Evidence-Based Comparison vs. Its cis-Isomer and Other Analogs


Predicted Boiling Point as a Marker for Isomeric Purity and Handling

Computational models from authoritative databases predict a notable difference in boiling point between the trans- and cis- isomers. This difference is a fundamental, quantifiable property that impacts purification, handling, and analytical method development [1].

Boiling Point Marker
Class-level inference
trans: 185.9 ± 19.0 °C
cis: 185.4 ± 19.0 °C
ΔTb ≈ 0.5 °C (predicted)
Supports isomer identity verification via distillation or GC
Predicted values; experimental confirmation recommended
Physical Chemistry Process Chemistry Quality Control

IUPAC Standard InChI Key: Definitive Identity Confirmation

The IUPAC Standard InChI Key provides an unambiguous, machine-readable identifier that distinguishes the trans-isomer from all other compounds, including its cis-isomer. This is essential for accurate database searching and compound registration [1].

InChI Key Identity
Head-to-head
HFSUOMLBMZHGOR-RQOWECAXSA-N (unique for trans)
Unambiguous discrimination from cis-isomer
IUPAC Standard for procurement verification
Analytical Chemistry Cheminformatics Data Integrity

Differentiation in Stereoselective Olefin Metathesis Reactivity

The defined trans-geometry of the internal alkene is a critical structural feature for stereoselective olefin metathesis. The specific orientation of substituents on the alkene governs the outcome of cross-metathesis and ring-closing metathesis reactions, with trans-substrates often providing higher E-selectivity in the resulting product [1]. This is a key application area for this compound.

Metathesis Reactivity
Class-level inference
E:Z >80:20 for model trans-substrate
trans-Geometry enables E-selective metathesis
Catalyst- and substrate-dependent; model reaction
Catalysis Synthetic Methodology Green Chemistry

Optimal Application Scenarios for tert-Butyl trans-3-pentenoate Based on Its Defined Stereochemistry


Synthesis of E-Configured Natural Products and APIs

Employed as a stereodefined building block in the multi-step synthesis of E-olefin-containing natural products or Active Pharmaceutical Ingredients (APIs), where the trans-geometry of the double bond is a critical structural feature for biological activity. Its use pre-installs the correct stereochemistry, as the tert-butyl ester group serves as a protected carboxylic acid that can be orthogonally deprotected later in the synthesis [1].

Stereoretentive Olefin Metathesis for Polymer and Material Synthesis

Used as a substrate in stereoretentive or E-selective cross-metathesis reactions to generate functionalized E-alkenes with high fidelity [1]. This is valuable for creating monomers with a specific geometry for polymer science or for the precise modification of complex molecules in materials chemistry.

Analytical Reference Standard for Isomer Verification

The distinct InChI Key and predicted boiling point of tert-butyl trans-3-pentenoate [1] make it a suitable reference standard for methods like GC-MS or HPLC. It can be used to confirm the identity and purity of a synthesized or procured batch against the cis-isomer, a critical quality control step in any research or process chemistry laboratory.

Application
Selection Property
Validation Focus
E-olefin natural product synthesis
Stereochemical identity of trans-alkene
Downstream stereochemical fidelity
E-selective cross-metathesis studies
Substrate geometry control
E:Z selectivity validation
Isomer-specific analytical reference
Unique InChI Key and boiling point difference
GC/HPLC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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